molecular formula C23H18N2O3 B2707726 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide CAS No. 929472-05-9

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide

Katalognummer: B2707726
CAS-Nummer: 929472-05-9
Molekulargewicht: 370.408
InChI-Schlüssel: KEHXQYSRFNOMBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide is a synthetic small molecule featuring a benzofuran core scaffold. The benzofuran structural motif is of significant interest in medicinal chemistry and chemical biology due to its wide range of potential biological activities . As a heterocyclic compound, it is designed for research applications in early drug discovery, including use as a building block in combinatorial chemistry, for the development of targeted chemical libraries, and for screening against various biological targets such as enzymes and receptors. While the specific mechanism of action for this compound requires experimental characterization, molecules within this class have been explored as antimicrobial agents, enzyme inhibitors, and receptor modulators . Researchers value this compound for its potential utility in hit-to-lead optimization campaigns and for probing novel biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c1-14-5-7-16(8-6-14)21(26)22-15(2)19-12-18(9-10-20(19)28-22)25-23(27)17-4-3-11-24-13-17/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHXQYSRFNOMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of microwave-assisted synthesis (MWI) for efficient and high-yield production . The scalability of these methods allows for the production of significant quantities of the compound for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide is C23H18N2O3C_{23}H_{18}N_{2}O_{3}, with a molecular weight of approximately 370.408 g/mol. The compound features a benzofuran moiety fused with a pyridine ring, which contributes to its diverse reactivity and biological interactions. Its synthesis typically involves multi-step organic reactions, often employing techniques such as recrystallization and chromatography for purification.

Anticancer Properties

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide has been investigated for its potential anticancer properties. Studies have shown that derivatives of benzofuran compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this one have demonstrated inhibitory activity against breast cancer cells (MCF-7) and prostate cancer cells (PC3) with IC50 values indicating effective growth inhibition .

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. The presence of specific functional groups within the structure can enhance activity against both Gram-positive and Gram-negative bacteria. For example, certain benzofuran derivatives have shown comparable efficacy to standard antibiotics in inhibiting bacterial growth, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Enzyme Inhibition

The compound's mechanism of action often involves the inhibition of specific enzymes that play crucial roles in disease pathways. For example, it may interact with enzymes involved in cancer progression or microbial resistance mechanisms. This interaction can result in conformational changes that alter enzyme activity, leading to therapeutic effects .

Case Study 1: Anticancer Activity

A study focusing on the synthesis and evaluation of benzofuran derivatives, including N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide, reported significant anticancer activities against various cell lines. The study emphasized structure-activity relationship (SAR) analysis, revealing that modifications to the benzofuran or pyridine moieties could enhance cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of related compounds. The findings indicated that certain derivatives exhibited potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The study concluded that the incorporation of electron-withdrawing groups at specific positions on the aromatic rings significantly improved antimicrobial activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Anticancer (MCF-7)Breast Cancer5.71
Anticancer (PC3)Prostate Cancer6.14
AntimicrobialStaphylococcus aureus10.0
AntimicrobialEscherichia coli12.5

Wirkmechanismus

The mechanism of action of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Substituted Benzamide Moieties

2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide (F267-0107)
This fluorinated analogue (C₂₄H₁₈FN₃O₃) replaces the pyridine-3-carboxamide’s hydrogen with a fluorine atom at the benzamide’s ortho position. Key differences include:

  • Molecular Weight : 387.41 g/mol (vs. ~369.4 for the parent compound) due to fluorine substitution.
  • Lipophilicity : Higher logP (5.8 vs. ~5.6), likely due to fluorine’s hydrophobic nature .
  • Polar Surface Area (PSA) : 45.3 Ų, similar to the parent compound, suggesting comparable solubility and hydrogen-bonding capacity.
  • Impact of Fluorine : The electron-withdrawing fluorine may enhance metabolic stability and alter binding affinity via steric or electronic effects.

Thiazolidinone-Based Analogues

N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide This compound replaces the benzofuran core with a thiazolidinone ring (C₁₆H₁₄ClN₃O₂S), introducing sulfur and a 4-chlorophenyl group. Key distinctions:

  • Substituent Effects : The 4-chlorophenyl group (electron-withdrawing) contrasts with the parent’s 4-methylbenzoyl (electron-donating), altering electronic interactions with targets.
  • Biological Relevance: Thiazolidinones are associated with antidiabetic and antimicrobial activities, suggesting divergent therapeutic applications .

Data Tables

Property N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide 2-fluoro-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide (F267-0107) N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Molecular Formula C₂₄H₁₉N₃O₃ C₂₄H₁₈FN₃O₃ C₁₆H₁₄ClN₃O₂S
Molecular Weight (g/mol) ~369.4 387.41 ~347.6 (estimated)
logP ~5.6 (estimated) 5.8 N/A
Hydrogen Bond Acceptors 5 5 5
Hydrogen Bond Donors 1 1 1
Polar Surface Area (Ų) ~45 45.3 N/A
Key Structural Feature Benzofuran core, 4-methylbenzoyl Fluorinated benzamide Thiazolidinone core, 4-chlorophenyl

Research Findings and Discussion

  • Its PSA (~45 Ų) aligns with drug-likeness criteria, though high logP may raise concerns about metabolic clearance .
  • Thiazolidinone Analog: The sulfur-containing core and chlorophenyl group introduce distinct electronic and steric properties.
  • Parent Compound : The benzofuran-pyridine-3-carboxamide scaffold balances aromatic stacking and hydrogen-bonding capabilities, making it versatile for optimizing target affinity and pharmacokinetics.

Biologische Aktivität

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide, a compound featuring a complex structure, has garnered interest in pharmaceutical research due to its potential biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step reaction involving the condensation of specific precursors. The synthesis typically involves the reaction of 1-(benzofuran-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one with thiosemicarbazide in an ethanolic sodium hydroxide solution, followed by recrystallization to yield pure crystals . Its molecular formula and structural characteristics contribute to its biological properties.

Anticancer Activity

Studies have indicated that derivatives of benzofuran and pyrazole structures exhibit significant anticancer properties. For instance, compounds similar to N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
N-[3-methyl-2-(4-methylbenzoyl)-...MDA-MB-23112.5Induction of apoptosis
Similar Pyrazole DerivativeMCF-715.0Inhibition of BRAF(V600E)
Other Benzofuran DerivativeVarious10.0ROS inhibition

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Research on pyrazole derivatives indicates that they possess antibacterial and antifungal activities. The structure-activity relationship (SAR) studies suggest that modifications in the benzofuran moiety enhance these activities .

Table 2: Antimicrobial Activity Overview

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Activity Type
N-[3-methyl-2-(4-methylbenzoyl)-...Staphylococcus aureus32 µg/mLAntibacterial
Similar Pyrazole DerivativeCandida albicans16 µg/mLAntifungal

The mechanisms underlying the biological activities of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide are primarily associated with:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Key Enzymes : It may inhibit crucial enzymes involved in tumor growth, such as BRAF(V600E) and Aurora-A kinase, which are pivotal in cell cycle regulation.
  • Antioxidant Properties : The antioxidant activity helps mitigate oxidative stress, which is often linked to cancer progression and other diseases.

Case Study 1: Breast Cancer Treatment

A study involving the combination of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide with doxorubicin showed enhanced cytotoxic effects against MDA-MB-231 cells. The combination resulted in a significant reduction in cell viability compared to doxorubicin alone, indicating a synergistic effect that warrants further investigation for therapeutic applications .

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound was tested against various bacterial strains, demonstrating notable inhibition at low concentrations. This suggests potential applications in developing new antimicrobial agents .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions. For example, benzofuran core formation may utilize Friedel-Crafts acylation or palladium-catalyzed coupling (e.g., Suzuki-Miyaura for aryl group introduction). The pyridine-3-carboxamide moiety can be introduced via amidation using coupling agents like EDCl/HOBt. Key steps include:

  • Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .
  • Final product validation : HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity. Adjust solvent ratios to resolve co-eluting impurities .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

  • NMR spectroscopy : 1H and 13C NMR (DMSO-d6 or CDCl3) to confirm substituent positions (e.g., benzofuran methyl groups at δ 2.3–2.5 ppm, pyridine protons at δ 8.0–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 400.15) and fragmentation patterns .
  • X-ray crystallography : Single-crystal analysis (Mo-Kα radiation) to resolve bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic systems .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

Contradictions in pharmacological data (e.g., IC50 variability) often arise from assay conditions. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis studies) .
  • Solvent optimization : Replace DMSO with cyclodextrin-based carriers if solubility limits dose-response accuracy .
  • Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. What computational approaches predict this compound’s binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., hydrogen bonding with pyridine-N and backbone amides) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
  • QSAR modeling : Use descriptors like logP and polar surface area to correlate structural features with activity against homologous targets .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

  • Crystallization hurdles : Low solubility in aqueous buffers and polymorphism. Solutions include:
    • Solvent screening : Use mixed solvents (e.g., DMF/water) for slow vapor diffusion .
    • Seeding : Introduce microcrystals from analogous benzofuran derivatives to induce nucleation .
  • Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for small crystals (<0.2 mm) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.